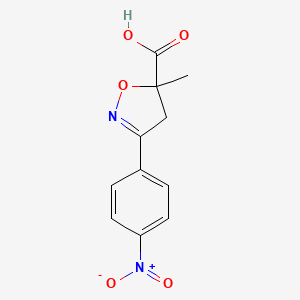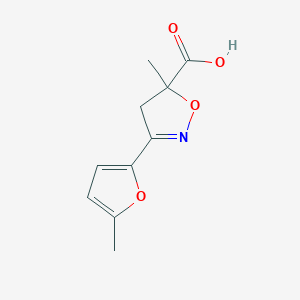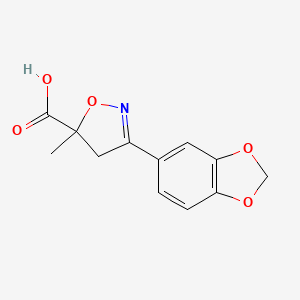
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (BPO-OXA) is a valuable synthetic intermediate used in the preparation of a range of pharmaceuticals, such as antibiotics, anti-inflammatory agents, and analgesics. It is also a useful building block for the synthesis of other compounds, such as heterocycles, which are important for the development of novel drugs. BPO-OXA is a versatile compound with a wide range of applications in medicinal chemistry and chemical synthesis.
Scientific Research Applications
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been used in a range of scientific research applications, including the synthesis of novel compounds, the study of drug metabolism, and the development of new drugs. For example, it has been used in the synthesis of heterocyclic compounds, such as quinolones, which are important for the development of antibiotics. It has also been used in the study of drug metabolism, as it can be used to form reactive metabolites that can be used to study drug-metabolizing enzymes. Furthermore, it has been used in the development of new drugs, such as anti-inflammatory agents, which have been shown to have beneficial effects in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not fully understood. However, it is believed that it acts as a prodrug, which is converted to an active metabolite upon entering the body. This active metabolite then binds to various receptors and enzymes, leading to the desired pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have anti-tumor effects in cell culture systems.
Advantages and Limitations for Lab Experiments
The major advantage of using 3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid for laboratory experiments is its ease of synthesis. It can be synthesized in a few hours using readily available reagents. Additionally, it is a versatile compound with a wide range of applications in medicinal chemistry and chemical synthesis.
However, there are some limitations to using this compound in laboratory experiments. For example, the reaction can lead to the formation of by-products, which may interfere with the desired product. Additionally, the exact mechanism of action of this compound is not fully understood, which can limit its use in drug development.
Future Directions
There are a number of potential future directions for research on 3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. These include further studies into its mechanism of action, the development of new synthetic methods, and the exploration of its potential applications in drug development. Additionally, further studies could be conducted to investigate its potential effects on human health, such as its anti-inflammatory and analgesic effects. Finally, further studies could be conducted to explore its potential use in other applications, such as the synthesis of novel compounds or the development of new drugs.
Synthesis Methods
3-(4-Butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be synthesized by the reaction of 4-butoxyphenol with ethyl chloroformate in the presence of sodium carbonate. The reaction proceeds through a nucleophilic acyl substitution mechanism and yields this compound as the major product, with minor amounts of other by-products. The reaction is typically carried out at room temperature and can be completed in a few hours.
properties
IUPAC Name |
3-(4-butoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-3-8-18-11-6-4-10(5-7-11)12-9-13(14(16)17)19-15-12/h4-7,13H,2-3,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNNMGTIVCIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)

![5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350116.png)
![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)





![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)

